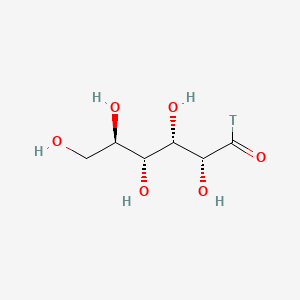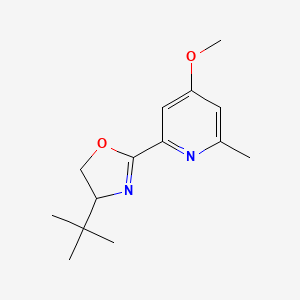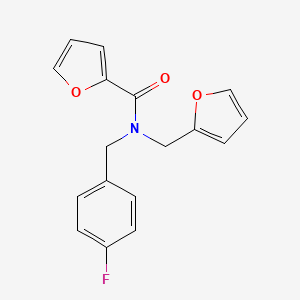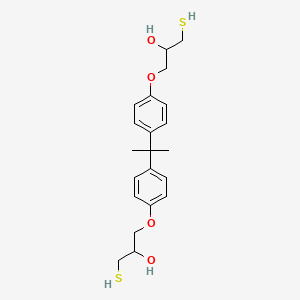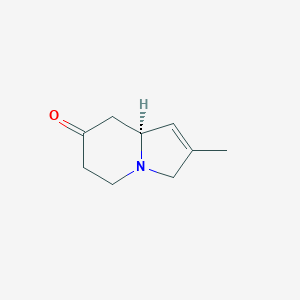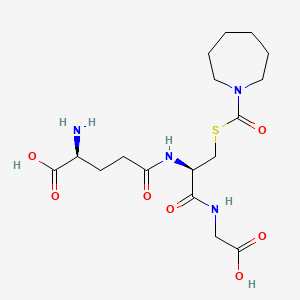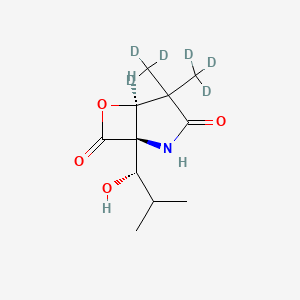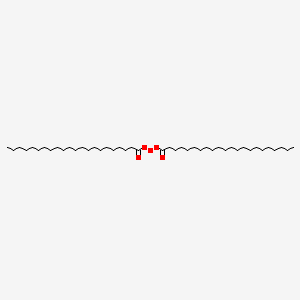
strontium;docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium docosanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and docosanoic acid, a long-chain fatty acid Strontium is known for its applications in various fields, including medicine and materials science, while docosanoic acid is commonly found in natural fats and oils
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium docosanoate can be synthesized through a reaction between strontium salts (such as strontium chloride or strontium nitrate) and docosanoic acid. The reaction typically involves dissolving the strontium salt in water and then adding docosanoic acid dissolved in an organic solvent. The mixture is then heated to facilitate the reaction, resulting in the formation of strontium docosanoate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of strontium docosanoate may involve more advanced techniques such as solvent extraction, crystallization, and purification processes to ensure high purity and yield. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Strontium docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form strontium oxide and other oxidation products.
Reduction: Reduction reactions can convert strontium docosanoate into strontium metal and docosanoic acid.
Substitution: The strontium ion in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled temperature and pH conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can facilitate the reduction process.
Substitution: Ion-exchange reactions can be carried out using solutions of other metal salts under ambient conditions.
Major Products Formed
Oxidation: Strontium oxide and various organic oxidation products.
Reduction: Strontium metal and docosanoic acid.
Substitution: New metal-docosanoate compounds depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other strontium-containing compounds and materials.
Biology: Investigated for its potential role in bone regeneration and as a biomaterial for tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: Utilized in the production of specialized coatings, lubricants, and as an additive in polymer formulations.
Mecanismo De Acción
The mechanism of action of strontium docosanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can replace calcium ions in bone mineralization processes, promoting bone formation and reducing bone resorption. The docosanoate component may enhance the bioavailability and stability of the compound, facilitating its therapeutic effects. Molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), with pathways involving calcium signaling and bone remodeling.
Comparación Con Compuestos Similares
Similar Compounds
Strontium ranelate: Another strontium-based compound used in the treatment of osteoporosis.
Calcium docosanoate: A similar compound where calcium replaces strontium.
Magnesium docosanoate: A compound with magnesium instead of strontium.
Uniqueness
Strontium docosanoate is unique due to the specific combination of strontium and docosanoic acid, which imparts distinct properties such as enhanced bone regeneration potential and specific chemical reactivity. Compared to strontium ranelate, strontium docosanoate may offer different bioavailability and therapeutic profiles. The long-chain fatty acid component (docosanoate) also provides unique solubility and stability characteristics compared to other metal-docosanoate compounds.
Propiedades
Fórmula molecular |
C44H86O4Sr |
|---|---|
Peso molecular |
766.8 g/mol |
Nombre IUPAC |
strontium;docosanoate |
InChI |
InChI=1S/2C22H44O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
Clave InChI |
AMDWOFASIZJYBK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


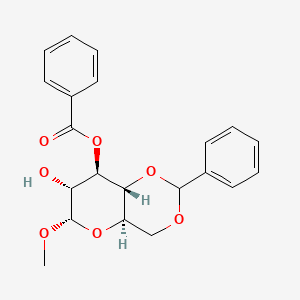

![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
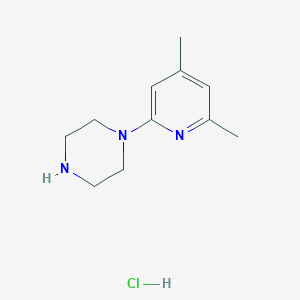
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
